N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N4O3S3 and its molecular weight is 468.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds derived from thieno[d]pyrimidines, indicating a methodological approach to developing molecules with potential pharmaceutical or biological applications. For instance, El Azab and Elkanzi (2014) synthesized various derivatives through reactions involving amino-thieno[3,4-d]pyrimidin-4(3H)-one, showcasing a range of isolated and fused thieno[d]pyrimidine derivatives with established structures through elemental analysis, infrared, mass spectrometry, and NMR spectral analysis (El Azab & Elkanzi, 2014).
Antitumor Activity
The antitumor potential of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been evaluated, showing significant effects against human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Hafez and El-Gazzar (2017) synthesized novel derivatives and compared their effects to doxorubicin, finding some compounds nearly as active as the standard treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
The creation of new compounds under microwave-assisted and conventional conditions, such as derivatives of thieno[3,4-d]pyrimidin-4-one, showed promising in vitro antimicrobial activity against bacteria and fungal strains. El Azab and Abdel-Hafez (2015) highlighted the potential of these compounds as antimicrobial agents, indicating a path for further pharmaceutical development (El Azab & Abdel-Hafez, 2015).
Insecticidal Properties
Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has been conducted to assess insecticidal properties. Fadda et al. (2017) utilized a versatile precursor for synthesizing various heterocycles, demonstrating the compounds' efficacy against this pest (Fadda et al., 2017).
Mechanism of Action
- The primary target of N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is likely a specific protein or enzyme within the biological system. Unfortunately, specific information about the exact target remains elusive in the literature .
Target of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 3-acetylphenylamine with 2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid, followed by cyclization and acetylation. The reaction steps are carried out under controlled conditions to ensure high yield and purity of the final product.", "Starting Materials": [ "3-acetylphenylamine", "2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: 3-acetylphenylamine is dissolved in ethanol and reacted with 2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid in the presence of sulfuric acid to form N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide intermediate.", "Step 2: The intermediate is then cyclized by adding sodium acetate and heating the mixture under reflux.", "Step 3: The cyclized product is then acetylated by adding acetic anhydride and heating the mixture under reflux.", "Step 4: The final product is obtained by filtration and purification using standard techniques." ] } | |
CAS No. |
1021226-10-7 |
Molecular Formula |
C21H16N4O3S3 |
Molecular Weight |
468.56 |
IUPAC Name |
N-(3-acetylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H16N4O3S3/c1-12(26)13-6-5-7-14(10-13)22-16(27)11-30-20-23-18-17(19(28)24-20)31-21(29)25(18)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,22,27)(H,23,24,28) |
InChI Key |
RBSJHYRGNSYDHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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